N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide
Description
N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide is a benzamide derivative characterized by a fluoro substituent at the 3-position, a nitro group at the 5-position, and a 2-aminoethylamide side chain.
Properties
Molecular Formula |
C9H10FN3O3 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-fluoro-5-nitrobenzamide |
InChI |
InChI=1S/C9H10FN3O3/c10-7-3-6(9(14)12-2-1-11)4-8(5-7)13(15)16/h3-5H,1-2,11H2,(H,12,14) |
InChI Key |
HOOYDGDCGGIRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Route 1: Acid Chloride Intermediate
Step 1: Preparation of 3-Fluoro-5-Nitrobenzoic Acid
3-Fluoro-5-nitrobenzoic acid serves as the primary precursor. Its synthesis involves:
- Oxidation of 3-fluoro-5-nitrotoluene : Using CrO₃/H₂SO₄ in acetic acid at 95°C yields the benzoic acid derivative.
- Alternative Nitration : Direct nitration of 3-fluorobenzoic acid with HNO₃/H₂SO₄ mixtures under controlled temperatures (0–5°C) achieves regioselective nitration.
Step 2: Conversion to Acid Chloride
- Thionyl Chloride (SOCl₂) : Reacting 3-fluoro-5-nitrobenzoic acid with SOCl₂ in dichloromethane (DCM) at reflux temperatures (40–50°C) forms the acid chloride.
- Oxalyl Chloride : A milder alternative, used with dimethylformamide (DMF) as a catalyst in anhydrous conditions.
Step 3: Amide Formation
The acid chloride reacts with 2-aminoethylamine under basic conditions:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 2-Aminoethylamine | Triethylamine, DCM, 0°C → RT, 4–6h | 75–85% | |
| HCl Salt of Amine | SOCl₂-mediated coupling, reflux | 70–80% |
Purification : Ethyl acetate extraction followed by silica gel chromatography (eluent: 5% MeOH/DCM).
Route 2: Direct Amide Coupling
Step 1: Activated Esters
3-Fluoro-5-nitrobenzoic acid is converted to an activated ester:
- N-Hydroxysuccinimide (NHS) Ester : Coupling with NHS in the presence of dicyclohexylcarbodiimide (DCC) at 0°C.
- HATU/DIPEA : Modern peptide coupling reagents for improved efficiency.
Step 2: Reaction with 2-Aminoethylamine
| Ester Type | Base | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| NHS ester | DIPEA | DMF | 12h | 60–70% | |
| HATU-activated | DIPEA | DCM | 4h | 85–90% |
Advantage : Avoids hazardous acid chlorides; suitable for large-scale production.
Key Reaction Parameters and Challenges
Nitration Selectivity
Controlled nitration of fluorobenzoic acids requires precise temperature management:
| Substrate | Nitration Conditions | Position | Yield | Source |
|---|---|---|---|---|
| 3-Fluorobenzoic acid | HNO₃/H₂SO₄, 0–5°C, 2h | 5-NO₂ | 82% | |
| 4-Fluorobenzoic acid | HNO₃/H₂SO₄, 50°C, 4h | 3-NO₂ | 75% |
Challenge : Over-nitration or fluorine displacement at higher temperatures.
Amine Reactivity
2-Aminoethylamine’s bifunctional nature necessitates:
- Protective Groups : Boc protection of the amine prior to coupling (e.g., N-Boc-2-aminoethylamine).
- Base Selection : Triethylamine or DIPEA to neutralize HCl byproducts.
Comparative Analysis of Methods
| Method | Steps | Key Reagents | Yield Range | Scalability |
|---|---|---|---|---|
| Acid Chloride Route | 3 | SOCl₂, TEA, DCM | 75–85% | High |
| Direct Coupling | 2 | HATU, DIPEA, DMF | 85–90% | Moderate |
| NHS Ester Route | 2 | DCC, NHS, DIPEA | 60–70% | Low |
Optimal Choice : Acid chloride route for industrial synthesis; HATU-mediated coupling for high-purity small batches.
Critical Experimental Data
Representative Procedure (Route 1)
- Acid Chloride Formation :
- Amine Coupling :
Spectral Data
| Technique | Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (dd, J=9.3, 2.8 Hz, 1H, H-4), δ 4.42 (s, 2H, CH₂) | |
| ¹³C NMR (101 MHz) | δ 168.5 (CO), δ 146.8 (NO₂), δ 44.1 (CH₂) |
Challenges and Mitigation Strategies
Side Reactions
Scientific Research Applications
N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may participate in redox reactions, while the aminoethyl group can form hydrogen bonds with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide with key analogs, focusing on substituent effects, synthesis, and inferred properties.
Structural and Functional Group Comparisons
Biological Activity
N-(2-Aminoethyl)-3-fluoro-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential, particularly in anticancer and antimicrobial applications.
Synthesis and Structural Characteristics
This compound can be synthesized through a nucleophilic substitution reaction involving 3-fluoro-5-nitrobenzoic acid derivatives and appropriate amines. The presence of the nitro group and the fluorine atom are critical for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal cancer (CRC) cells. For instance, a related compound demonstrated significant cytotoxicity against HCT-116 CRC cells, achieving an IC50 value in the low nanomolar range. The mechanism involves the induction of reactive oxygen species (ROS) and targeting tubulin, leading to disruption of microtubule dynamics and subsequent cell death .
2. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Nitro-containing compounds are known to produce toxic intermediates upon reduction, which can bind to DNA and cause cellular damage. This mechanism is similar to that observed in established antibiotics like metronidazole, which also contains a nitro group . The compound's efficacy against bacterial strains suggests its potential as a new antimicrobial agent.
Anticancer Studies
A study investigating various nitrobenzamide derivatives found that compounds with similar structures to this compound exhibited promising anticancer activities. For example, compounds were evaluated for their ability to inhibit tumor growth in vivo, showing significant reductions in tumor size compared to control groups .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12 | HCT-116 | <0.1 | Induces G2/M phase arrest |
| 20f | MCF-7 | 42.4 | Anti-microtubule activity |
| 20a | HepG2 | 15.8 | Induces apoptosis via ROS production |
Antimicrobial Studies
In antimicrobial assays, this compound showed effectiveness against several pathogenic bacteria. The reduction of the nitro group is crucial for its activity, leading to the formation of reactive species that can damage bacterial DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
